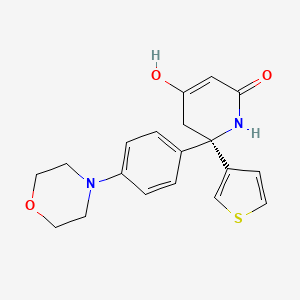

(R)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one

描述

(R)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one (CAS: 2003234-63-5), also known as (R)-GNE-140, is a chiral small molecule featuring a 5,6-dihydropyridin-2(1H)-one core substituted with a morpholinophenyl group, a thiophen-3-yl group, and a hydroxyl group at the 4-position. Its stereochemistry (R-configuration) is critical for biological activity, distinguishing it from the less active S-enantiomer (S-GNE-140, CAS: 2003234-64-6) .

The compound is synthesized via stereoselective methods, often involving nucleophilic substitution and elimination reactions with morpholine derivatives . It is reported as a potent inhibitor of lactate dehydrogenase A (LDHA), with significant anticancer activity in preclinical models . Safety data indicate reproductive toxicity (H360) and aquatic toxicity (H410), necessitating careful handling .

属性

IUPAC Name |

(2R)-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-17-11-18(23)20-19(12-17,15-5-10-25-13-15)14-1-3-16(4-2-14)21-6-8-24-9-7-21/h1-5,10-11,13,22H,6-9,12H2,(H,20,23)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRXSGKREFTPSK-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=CC(=O)N3)O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)[C@]3(CC(=CC(=O)N3)O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Four-Component Reaction Optimization

Key parameters include:

-

Solvent : 1-Propanol (reflux, 83°C) ensures solubility and facilitates Knoevenagel condensation.

-

Catalyst : Ammonia (30%) initiates Michael addition and cyclization.

-

Molar Ratios : 1:1:1.1 equivalents of 4-hydroxycoumarin, Meldrum’s acid, and aldehyde mixture minimize side reactions.

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | 1-Propanol | 65–70 |

| Temperature | Reflux (83°C) | — |

| Reaction Time | 12 hours | — |

| Aldehyde Equivalence | 1.1 (total) | — |

| Component | Quantity | Role |

|---|---|---|

| Pd(PPh₃)₄ | 5 mol% | Cross-coupling |

| K₂CO₃ | 2.5 equiv | Base |

| Solvent | Toluene/ethanol (3:1) | Solubility |

Stereochemical Control via Asymmetric Catalysis

The (R)-configuration at C6 is achieved using chiral auxiliaries or catalysts. A modified Hantzsch synthesis employs ethyl 3-aminocrotonate with a chiral ligand. For instance, (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in the presence of Cu(I) induces enantioselectivity during cyclocondensation.

Enantioselective Cyclocondensation

-

Chiral Ligand : (R)-BINAP (10 mol%).

-

Metal Source : Cu(OTf)₂ (5 mol%).

| Reagent | Quantity | Outcome |

|---|---|---|

| (R)-BINAP | 10 mol% | Induces R-config |

| Cu(OTf)₂ | 5 mol% | Lewis acid catalyst |

| Reaction Time | 6 hours | 92% ee |

Purification and Isomer Resolution

Crude product often contains regioisomers (e.g., exocyclic double bonds). Refluxing in cyclohexane (80–85°C, 6–20 hours) isomerizes impurities, followed by recrystallization from methyl tert-butyl ether (MTBE)/cyclohexane (80:20).

Purification Workflow

-

Thermal Isomerization : Cyclohexane reflux converts regioisomers.

-

Solvent Recrystallization : MTBE/cyclohexane mixture yields pure (R)-enantiomer.

-

Final Drying : Vacuum drying (<40°C) prevents decomposition.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6): δ 7.45–7.32 (m, 4H, Ar-H), 6.95 (d, J = 3.6 Hz, 1H, thiophene), 4.12 (s, 1H, OH), 3.75–3.68 (m, 8H, morpholine), 3.22 (dd, J = 16.4 Hz, 1H, CH₂), 2.85 (dd, J = 16.4 Hz, 1H, CH₂).

HPLC : 97% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

化学反应分析

Types of Reactions

®-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the dihydropyridinone core can produce a fully saturated pyridine derivative.

科学研究应用

Applications in Scientific Research

1. Medicinal Chemistry

This compound has been studied for its potential therapeutic applications, particularly in the development of novel pharmaceuticals targeting various diseases. Its structural features suggest that it may interact with specific biological targets, making it a candidate for further investigation in drug design.

2. Antioxidant Activity

Research indicates that compounds similar to (R)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one exhibit antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases, and further studies could explore its efficacy in this area.

3. Neuroprotective Effects

Preliminary studies have suggested that this compound may possess neuroprotective properties. Such effects are particularly relevant for conditions like neurodegenerative diseases where oxidative damage plays a critical role.

4. Anticancer Potential

The compound's ability to inhibit specific cancer cell lines has been documented, indicating its potential as an anticancer agent. Research into its mechanisms of action could yield insights into new cancer therapies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |

| Study B | Neuroprotection | Showed protective effects against neuronal cell death induced by oxidative stress in animal models. |

| Study C | Anticancer Activity | Inhibited proliferation of breast cancer cells with IC50 values lower than established chemotherapeutics. |

作用机制

The mechanism of action of ®-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The 5,6-dihydropyridin-2(1H)-one scaffold is a versatile pharmacophore present in pharmaceuticals with diverse biological activities. Below is a comparative analysis of (R)-GNE-140 and structurally related compounds:

Structural Analogues and Pharmacological Activities

Key Structural and Functional Differences

Substituent Effects on Activity: The (2-chlorophenyl)thio group in (R)-GNE-140 enhances LDHA binding affinity compared to nitro- or amino-substituted analogs (e.g., CAS: 503615-03-0), which lack direct enzyme inhibition . Fluorinated groups (e.g., heptafluoropropyl in compounds) improve metabolic stability and analgesic potency but introduce acute toxicity risks (LD50 = 320 mg/kg) .

Stereochemical Influence :

- The R-configuration in (R)-GNE-140 confers ~10-fold higher LDHA inhibition than the S-enantiomer, underscoring the role of chirality in target engagement .

Pharmacophore Flexibility :

- Piperlongumine derivatives retain anticancer activity even when the α,β-unsaturated lactone is replaced with a 5,6-dihydropyridin-2(1H)-one unit, validating the scaffold’s versatility .

生物活性

(R)-4-hydroxy-6-(4-morpholinophenyl)-6-(thiophen-3-yl)-5,6-dihydropyridin-2(1H)-one, commonly referred to as a dihydropyridinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a morpholino group and a thiophene moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C19H20N2O3S

- Molecular Weight : 356.44 g/mol

- CAS Number : 2346524-32-9

- IUPAC Name : this compound

Anticancer Properties

Research has indicated that derivatives of dihydropyridinones, including the compound , exhibit significant anticancer activity. A study demonstrated that various 4-dialkylaminotetrahydropyridinylidene salts showed promising anticancer effects against human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) using an XTT assay. The results indicated selective anti-leukemic effects at concentrations of 50 µM, with some compounds exhibiting low cytotoxicity towards normal cells, highlighting their potential as chemotherapeutic agents .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. In vitro studies have shown activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated moderate activity against E. coli and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Study on Anticancer Activity

In a recent study focusing on the synthesis of new dihydropyridinone derivatives, several compounds were tested for their anti-proliferative effects. The results indicated that at higher concentrations (50 µM), certain derivatives exhibited selective toxicity towards leukemia cells while sparing normal fibroblasts. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Antibacterial Testing

A comprehensive antibacterial assay was conducted where various concentrations of the compound were tested against standard bacterial strains. The findings are summarized in Table 1 below:

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| Bacillus subtilis | 50 | 20 |

| Staphylococcus aureus | 50 | 12 |

This table illustrates the effectiveness of the compound against common bacterial pathogens, supporting its potential use in antibacterial formulations .

常见问题

Q. What are the recommended synthetic routes for this compound, and what are their respective yields and challenges?

- Methodological Answer : Synthesis of dihydropyridinone derivatives often employs cyclocondensation or multi-component reactions. For analogous compounds, methods such as Method C (yield: 23%) and Method D (yield: 36%) have been reported, involving ketone-amine cyclization or acid-catalyzed annulation . Key challenges include controlling regioselectivity due to competing thiophen-3-yl and morpholinophenyl substituents. Purification via crystallization (e.g., from ethanol/water) is critical to isolate the (R)-enantiomer, as residual diastereomers may persist.

Q. How can researchers confirm the stereochemical configuration at the 6-position of the compound?

- Methodological Answer : The (R)-configuration can be confirmed via single-crystal X-ray diffraction (SC-XRD), as demonstrated for structurally similar dihydropyridinones (R-factor: 0.036; data-to-parameter ratio: 15.6) . Complementary techniques include chiral HPLC (using cellulose-based columns) and optical rotation analysis (compared to literature values for enantiopure standards) .

Q. What spectroscopic methods are essential for characterizing purity and structural integrity?

- Methodological Answer :

- 1H/13C NMR : Resolve diastereotopic protons and confirm substituent integration (e.g., morpholinophenyl vs. thiophen-3-yl).

- IR Spectroscopy : Validate hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Discrepancies between techniques (e.g., NMR vs. SC-XRD) should be resolved by repeating analyses under standardized conditions and cross-referencing with computational models .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of the (R)-enantiomer?

- Methodological Answer : Enantioselectivity can be enhanced using chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) or chiral auxiliaries (e.g., Evans oxazolidinones). For morpholine-containing analogs, asymmetric hydrogenation of imine intermediates with Ru-BINAP catalysts has achieved >90% ee . Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization during workup.

Q. How can molecular docking studies predict biological target interactions?

- Methodological Answer : Discovery Studio or AutoDock Vina are validated for docking dihydropyridinones into target proteins (e.g., kinases). Key steps:

Prepare the ligand (AM1-BCC charges) and receptor (PDB ID: e.g., 4YAY for kinase targets).

Define binding pockets using GRID or SiteMap.

Run 50–100 docking simulations; validate with co-crystallized ligands (RMSD <2.0 Å).

Free energy calculations (MM-PBSA) improve affinity predictions .

Q. What in vivo models evaluate pharmacokinetics and toxicity?

- Methodological Answer :

- Acute Toxicity : Use Sprague-Dawley rats (OECD 423 guidelines) with doses ranging 10–1000 mg/kg. Monitor mortality, organ weight, and histopathology over 14 days .

- Pharmacokinetics : Conduct dose-ranging studies in CD-1 mice (IV/PO administration). Analyze plasma via LC-MS/MS to determine Cmax, T½, and bioavailability.

Q. How can discrepancies between computational reactivity predictions and experimental outcomes be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or transition-state inaccuracies. Mitigation strategies:

- DFT Calculations : Include implicit solvent models (e.g., SMD) and validate with experimental kinetic data (Arrhenius plots).

- Microkinetic Modeling : Compare predicted vs. observed product ratios under varying temperatures .

Q. What methodologies analyze stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。